2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde 2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde
Brand Name: Vulcanchem
CAS No.: 680575-17-1
VCID: VC8351912
InChI: InChI=1S/C12H12O6/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H,1-3H3
SMILES: COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde

CAS No.: 680575-17-1

Cat. No.: VC8351912

Molecular Formula: C12H12O6

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Trimethoxybenzene-1,3,5-tricarbaldehyde - 680575-17-1

Specification

CAS No. 680575-17-1
Molecular Formula C12H12O6
Molecular Weight 252.22 g/mol
IUPAC Name 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde
Standard InChI InChI=1S/C12H12O6/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H,1-3H3
Standard InChI Key PGHSMJSBERHVLW-UHFFFAOYSA-N
SMILES COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O
Canonical SMILES COC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde, reflects its substitution pattern: methoxy groups at positions 2, 4, and 6, and aldehyde functionalities at positions 1, 3, and 5. Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₂O₆PubChem
Molecular Weight252.22 g/molPubChem
SMILES NotationCOC1=C(C(=C(C(=C1C=O)OC)C=O)OC)C=OPubChem
InChI KeyPGHSMJSBERHVLW-UHFFFAOYSA-NPubChem
Melting PointNot reported-
SolubilitySoluble in polar organic solvents (e.g., DMF)-

The electron-donating methoxy groups enhance solubility in organic media, while the aldehyde moieties provide sites for condensation reactions, critical for constructing extended networks.

Synthesis and Preparation Methods

Vilsmeier-Haack Formylation

The most common synthesis involves Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene. This method employs a formylating agent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃):

1,3,5-Trimethoxybenzene+3DMF+3POCl3C₁₂H₁₂O₆+Byproducts\text{1,3,5-Trimethoxybenzene} + 3 \text{DMF} + 3 \text{POCl}_3 \rightarrow \text{C₁₂H₁₂O₆} + \text{Byproducts}

Reaction Conditions:

  • Temperature: 0–5°C (initial), then room temperature

  • Solvent: Dichloromethane or DMF

  • Duration: 12–24 hours

The product is purified via column chromatography or recrystallization. Alternative routes include Friedel-Crafts acylation, though yields are generally lower.

Reactivity and Chemical Transformations

Aldehyde Group Reactivity

The three aldehyde groups participate in diverse reactions:

Oxidation

Formyl groups oxidize to carboxylic acids under strong oxidizing conditions:

-CHOKMnO4/H+-COOH\text{-CHO} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{-COOH}

This yields 2,4,6-trimethoxybenzene-1,3,5-tricarboxylic acid, a rigid building block for metal-organic frameworks (MOFs).

Reductive Amination

Aldehydes react with amines to form imine linkages, pivotal in COF synthesis:

-CHO+H2N-R-CH=N-R+H2O\text{-CHO} + \text{H}_2\text{N-R} \rightarrow \text{-CH=N-R} + \text{H}_2\text{O}

Methoxy Group Reactivity

Applications in Materials Science

Covalent Organic Frameworks (COFs)

The compound’s trifunctional aldehyde groups enable the synthesis of redox-active COFs (raCOFs). For example, condensation with 2,6-diaminoanthraquinone (DAQ) produces TpOMe-DAQ, a 2D framework with applications in energy storage and electrocatalysis.

Key Properties of TpOMe-DAQ:

  • Surface Area: 450–600 m²/g (BET analysis)

  • Redox Activity: Quinone/hydroquinone transitions enable electron storage.

Photocatalysis

Analogous trialdehyde-based COFs (e.g., β-ketoenamine-linked frameworks) demonstrate photocatalytic activity in organic transformations, such as benzothiazole synthesis .

Comparison with Analogous Compounds

CompoundSubstituentsKey Differences
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde-OH (hydroxyl)Higher polarity, lower solubility in organic solvents
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde-CH₃ (methyl)Enhanced hydrophobicity, reduced reactivity
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde-Br (bromine)Heavier atom substitution, potential for halogen bonding

The methoxy derivative strikes a balance between solubility and reactivity, making it preferable for solution-phase synthesis.

Future Perspectives

Research opportunities include:

  • Functionalization: Introducing electron-withdrawing groups to modulate redox potentials.

  • Scale-Up: Optimizing continuous-flow reactors for industrial production.

  • Biological Studies: Investigating antioxidant or antimicrobial properties, though current data are speculative.

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